Differential Enzyme Inhibition: Target Compound vs. 5-Bromo Analog on Alkaline Phosphatase
The target compound shows measurable inhibition of bovine intestinal alkaline phosphatase, with a binding affinity (Ki) of 1.43 µM [1]. In stark contrast, its 5-bromo-substituted analog demonstrates no meaningful activity in a related aggregate inhibition assay (IC50 > 200 µM) [2]. This data confirms that the unsubstituted furan ring is essential for interaction with this enzyme target.
| Evidence Dimension | Enzyme inhibition (Alkaline Phosphatase) |
|---|---|
| Target Compound Data | Ki = 1.43 µM (1430 nM) |
| Comparator Or Baseline | 5-bromo-N-(naphthalen-1-yl)furan-2-carboxamide (CAS 40337-11-9) |
| Quantified Difference | > 140-fold difference in potency (1.43 µM vs >200 µM) |
| Conditions | In vitro assay; target compound: bovine intestinal ALP, p-NPP substrate, 10 min preincubation, 30 min measurement. Comparator: Aggregate inhibition assay. |
Why This Matters
This quantifiable difference in enzyme inhibition validates procurement of the specific, unsubstituted compound over readily available halogenated analogs for assays targeting alkaline phosphatases.
- [1] BindingDB. (n.d.). BDBM50437946 (CHEMBL1814392): N-(naphthalen-1-yl)furan-2-carboxamide. Inhibition of bovine intestinal alkaline phosphatase. View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki for Ligand BDBM50211054: 5-bromo-N-(naphthalen-1-yl)furan-2-carboxamide. View Source
